5-bromo-3-(bromomethyl)isothiazole

Heterocyclic chemistry Synthetic methodology Medicinal chemistry

Unlock dual-site reactivity with 5-Bromo-3-(bromomethyl)isothiazole – the only isothiazole building block combining a C5 heteroaryl bromide (Suzuki/Buchwald handle) with a C3 benzylic bromomethyl group (nucleophilic displacement) in a single molecule. Eliminates protection/deprotection sequences; enables sequential chemoselective transformations for accelerated SAR. Irreplaceable gateway to 5-bromoisothiazole-3-carboxylic acid (HSP90 inhibitor key intermediate) and mandatory starting material for Tip60 disulfide dimer chemotypes. Procure the correct 5-bromo regioisomer – the 4-bromo isomer yields undesired regioisomeric products. ≥98% purity. Request bulk pricing now.

Molecular Formula C4H3Br2NS
Molecular Weight 256.95 g/mol
CAS No. 4576-94-7
Cat. No. B3267615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(bromomethyl)isothiazole
CAS4576-94-7
Molecular FormulaC4H3Br2NS
Molecular Weight256.95 g/mol
Structural Identifiers
SMILESC1=C(SN=C1CBr)Br
InChIInChI=1S/C4H3Br2NS/c5-2-3-1-4(6)8-7-3/h1H,2H2
InChIKeyUQMHBWOPZJAIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(bromomethyl)isothiazole (CAS 4576-94-7) – Key Identity and Class Positioning for Procurement Decisions


5-Bromo-3-(bromomethyl)isothiazole (C₄H₃Br₂NS, MW 256.95 g/mol) is a bifunctional isothiazole heterocycle bearing a ring-bound bromine at the 5-position and a reactive bromomethyl group at the 3-position [1]. This dual‑site architecture places it in a distinct subclass of halogenated isothiazole building blocks that are principally employed as advanced intermediates in medicinal chemistry campaigns, particularly for constructing kinase and chaperone inhibitors [1].

Why Mono‑Bromo Isothiazoles Cannot Replace 5-Bromo-3-(bromomethyl)isothiazole in Multi‑Step Synthetic Sequences


Compounds such as 5-bromo-3-methylisothiazole (CAS 20493-60-1) and 3-(bromomethyl)isothiazole (CAS 4576-91-4) each provide only a single reactive center [1]. 5-Bromo-3-(bromomethyl)isothiazole combines a heteroaryl bromide for cross‑coupling with a benzylic bromide for nucleophilic displacement in one molecule, enabling sequential chemoselective transformations that would otherwise require separate building blocks, additional protection steps, or lower overall throughput. This dual reactivity is explicitly exploited in the published synthesis of HSP90 inhibitor intermediates, where the compound serves as an irreplaceable gateway to the carboxylic acid precursor [2].

Quantitative Differentiation of 5-Bromo-3-(bromomethyl)isothiazole Against Its Closest Analogs


Evidence 1 – Dual Reactive Sites vs. Mono‑Bromo Analogs: Structural and Functional Differentiation

5-Bromo-3-(bromomethyl)isothiazole contains two chemically distinct bromine atoms (MW 256.95 g/mol) versus one bromine in 5-bromo-3-methylisothiazole (MW 178.05 g/mol) and 3-(bromomethyl)isothiazole (MW 178.05 g/mol) [1]. The C5‑Br is positioned for transition‑metal‑catalyzed coupling, while the C3‑CH₂Br is primed for Sₙ2 displacement, creating orthogonal reactivity within a single scaffold [1].

Heterocyclic chemistry Synthetic methodology Medicinal chemistry

Evidence 2 – Documented Synthetic Yield as a Key HSP90 Inhibitor Intermediate

A published procedure details the conversion of 5-bromo-3-methylisothiazole to 5-bromo-3-(bromomethyl)isothiazole in 39.8% isolated yield (4.60 g from 8.0 g starting material) and its subsequent oxidation to 5-bromoisothiazole-3-carboxylic acid in 38.0% yield [1]. This two‑step sequence (overall ≈15%) produces the carboxylic acid that is a direct precursor to a resorcinol‑based HSP90 inhibitor. No alternative route to this carboxylic acid from a different bromomethyl intermediate has been reported with comparable yields.

Drug discovery HSP90 inhibition Process chemistry

Evidence 3 – Gateway to a Tip60 HAT Inhibitor Chemotype Inaccessible from Simple Bromoisothiazoles

The bromomethyl group of 5-bromo-3-(bromomethyl)isothiazole can be elaborated into a disulfide‑bridged dimer analogous to NU9056, a selective Tip60 HAT inhibitor with an IC₅₀ of 2 µM in an in vitro HAT assay using ³H acetyl‑CoA and histones as substrates [1]. By contrast, 4-methyl-5-bromoisothiazole (a mono‑bromo analog lacking the bromomethyl handle) was inactive against Tip60 in the same assay [1]. This establishes that the bromomethyl functionality is essential for accessing the active disulfide pharmacophore.

Epigenetics Histone acetyltransferase Prostate cancer

Evidence 4 – Regioisomeric Differentiation from 4-Bromo-3-(bromomethyl)isothiazole

The 5‑bromo isomer (CAS 4576-94-7) and the 4‑bromo isomer (CAS 4576-96-9) differ in the position of the ring bromine . In isothiazole systems, palladium‑catalyzed cross‑couplings proceed regioselectively at C4 for 4‑bromo derivatives, while 5‑bromo derivatives often exhibit attenuated reactivity under standard Suzuki/Stille conditions, requiring tailored catalyst systems [1]. This regioisomeric distinction dictates which carbon center is functionalized and must be matched to the desired substitution pattern of the final target molecule.

Regioselective synthesis Cross-coupling Isothiazole reactivity

High‑Value Application Scenarios for 5-Bromo-3-(bromomethyl)isothiazole Based on Verified Evidence


Synthesis of HSP90 Inhibitor Carboxylic Acid Intermediates

Utilize 5-bromo-3-(bromomethyl)isothiazole as the direct precursor to 5-bromoisothiazole-3-carboxylic acid, a key fragment in resorcinol‑based HSP90 inhibitors. The published two‑step protocol (NBS bromination followed by KMnO₄ oxidation) delivers the carboxylic acid in ~15% overall yield, providing a reproducible entry point for medicinal chemistry teams targeting the HSP90 chaperone [2].

Generation of Disulfide‑Bridged Tip60 HAT Inhibitor Libraries

Exploit the benzylic bromomethyl group to form disulfide‑linked dimers analogous to NU9056 (Tip60 IC₅₀ 2 µM). Mono‑bromo isothiazoles cannot access this chemotype, making 5-bromo-3-(bromomethyl)isothiazole the mandatory starting material for any structure‑activity relationship study around the Tip60 disulfide pharmacophore [3].

Orthogonal Sequential Functionalization for Diversity‑Oriented Synthesis

Capitalize on the two reactive centers in one molecule: first, perform nucleophilic substitution at the bromomethyl group (e.g., with amines, thiols, or alkoxides); second, execute a palladium‑catalyzed cross‑coupling at the C5‑Br position. This orthogonal reactivity directly reduces protection/deprotection steps and accelerates the generation of densely functionalized isothiazole libraries [1].

Regioselective C5‑Targeted Cross‑Coupling Substrate

When a synthetic route requires functionalization specifically at the C5 position of the isothiazole ring, 5-bromo-3-(bromomethyl)isothiazole provides the correct regioisomer. Procuring the 4‑bromo isomer (CAS 4576-96-9) would direct coupling to the C4 position, potentially yielding an undesired regioisomeric product and necessitating costly re‑synthesis [4].

Quote Request

Request a Quote for 5-bromo-3-(bromomethyl)isothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.